4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine
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Overview
Description
4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine is a synthetic compound belonging to the pyrazoline family. Pyrazolines are known for their diverse biological and pharmacological activities, making them valuable in various scientific research fields .
Mechanism of Action
In a study investigating a similar pyrazoline derivative, it was found to have neurotoxic potentials, affecting Acetylcholinesterase (AchE) activity and Malondialdehyde (MDA) level in the brain of alevins . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to behavioral changes, body movement impairment, and even reduced number of survival organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine typically involves a multi-step process. One common method includes the formation of a chalcone intermediate through Claisen–Schmidt condensation, followed by cyclization with hydrazine hydrate to form the pyrazoline ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through the use of continuous flow reactors and automated synthesis equipment .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through reactions like Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole derivatives, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential antibacterial, antifungal, and antitumor activities.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazoline derivative with similar biological activities.
5-(3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl)-1,3-dimethylbarbituric acid: A compound with a similar core structure but different functional groups.
Uniqueness
4-[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbonyl]pyridine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit acetylcholinesterase and induce oxidative stress sets it apart from other similar compounds .
Properties
IUPAC Name |
[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O3/c1-29-21-5-3-4-18(22(21)30-2)20-14-19(15-6-8-17(24)9-7-15)26-27(20)23(28)16-10-12-25-13-11-16/h3-13,20H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQWRZQIPFYXOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)C3=CC=NC=C3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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